L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16603967
Molecular Formula: C25H28NO6-
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28NO6- |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
| Standard InChI | InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/p-1/t21-/m0/s1 |
| Standard InChI Key | FVUASVBQADLDRO-NRFANRHFSA-M |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@@H](C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)[O-])N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester is a derivative of L-glutamic acid, an amino acid fundamental to various biological processes. This compound is characterized by the presence of protective groups that enhance its utility in synthetic and biochemical research, particularly in peptide synthesis. Its molecular formula is , with a molecular weight of approximately 473.52 g/mol.
Applications in Peptide Synthesis
The compound's primary application lies in solid-phase peptide synthesis (SPPS):
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Fmoc Protection: The Fmoc group allows for temporary protection of the amino group, facilitating selective deprotection and elongation of peptide chains.
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Tert-butyl Ester Protection: This group stabilizes the carboxylic acid functionality, preventing unwanted side reactions during synthesis.
These features enable the synthesis of complex peptides with high precision and efficiency.
Synthesis and Mechanism
The synthesis of L-glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester involves:
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Activation of L-glutamic acid.
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Introduction of the Fmoc group to protect the amino functionality.
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Esterification to introduce the tert-butyl group at the carboxylic end.
This stepwise process ensures selective functionalization while maintaining structural integrity.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Activation of L-glutamic acid |
| Step 2 | Addition of Fmoc protecting group |
| Step 3 | Tert-butyl esterification |
Comparison with Related Compounds
L-glutamic acid derivatives like this compound are preferred over other amino acid derivatives due to their enhanced stability and compatibility with SPPS protocols.
Table 3: Comparison with Related Compounds
| Feature | L-Glutamic Acid Derivative | Other Amino Acid Derivatives |
|---|---|---|
| Stability | High | Moderate |
| SPPS Compatibility | Excellent | Variable |
| Protective Groups | Fmoc + tert-butyl | Varies |
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